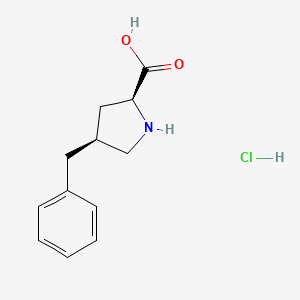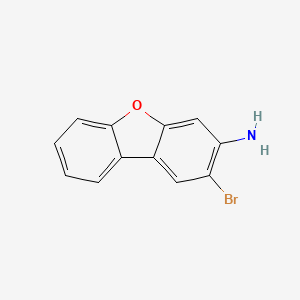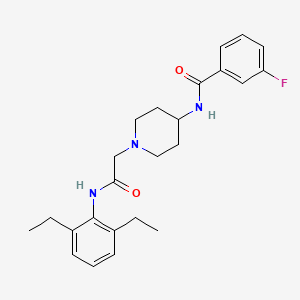
3,4-Diiodopyridine
Overview
Description
3,4-Diiodopyridine is a chemical compound with the molecular formula C5H3I2N . It has a molecular weight of 330.89 .
Molecular Structure Analysis
The molecular structure of 3,4-Diiodopyridine has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
3,4-Diiodopyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .
Scientific Research Applications
Palladium-Catalysed Aminocarbonylation
3,4-Diiodopyridine, particularly its chloro variant, is utilized in palladium-catalysed aminocarbonylation. This process involves reacting diiodopyridine with carbon monoxide and various amines, leading to the formation of products with carboxamide and ketocarboxamide functionalities. The reaction conditions are modified to yield products of synthetic interest (Takács et al., 2017).
Biodegradation Studies
In environmental biodegradation research, 3,4-Diiodopyridine derivatives play a role. For instance, an investigation into the biodegradation of 4-aminopyridine (a derivative of diiodopyridine) revealed the formation of 3,4-dihydroxypyridine as an intermediate in the degradation process, indicating the environmental relevance of such compounds (Takenaka et al., 2013).
Synthesis of Novel Compounds
The synthesis of novel compounds utilizing 3,4-Diiodopyridine is significant in chemistry. For example, a study described the synthesis of 2,3,4-triheteroarylpyridine scaffolds using 2-chloro-3,4-diiodopyridine. These scaffolds are important for various chemical applications, including the development of pharmaceuticals and other biologically active compounds (Daykin et al., 2010).
Neurological Research
In the neurological field, derivatives of diiodopyridine, such as 4-aminopyridine, have been explored for their potential in improving neuromuscular function in conditions like multiple sclerosis, myasthenia gravis, and spinal cord injury. This research focuses on how these compounds interact with neural circuits and their potential therapeutic applications (Jensen et al., 2014).
Safety And Hazards
3,4-Diiodopyridine is classified under the GHS07 hazard pictogram . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Relevant Papers
One relevant paper is “Palladium-catalysed aminocarbonylation of diiodopyridines” which discusses the aminocarbonylation of 2,5- and 2,3-diiodopyridine, as well as 2-chloro-3,4-diiodopyridine with carbon monoxide and various primary and secondary amines .
properties
IUPAC Name |
3,4-diiodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACJGGOKBQQCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diiodopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




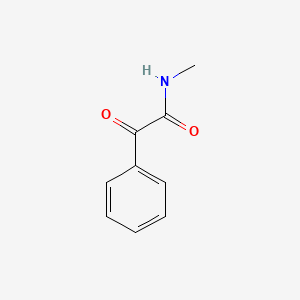
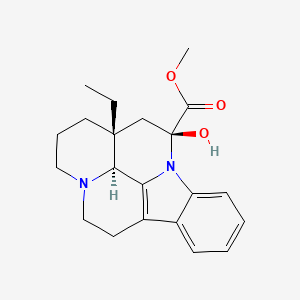
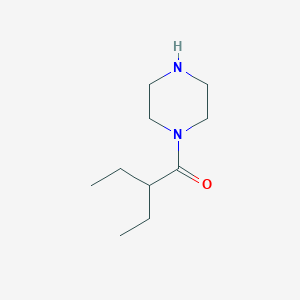
![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)
![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)
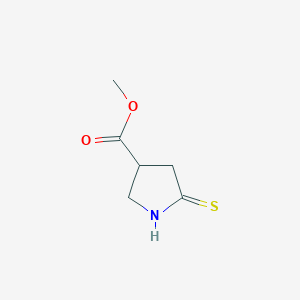
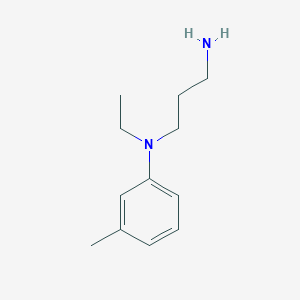

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)
